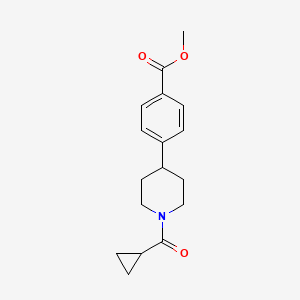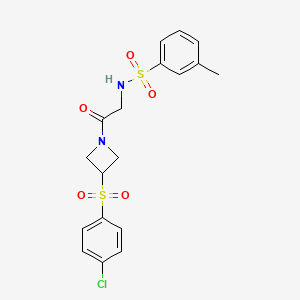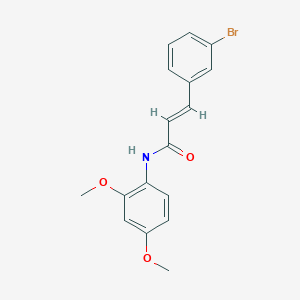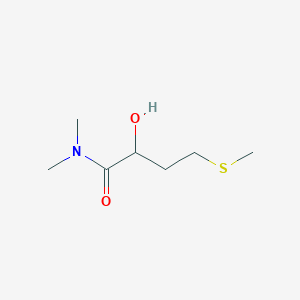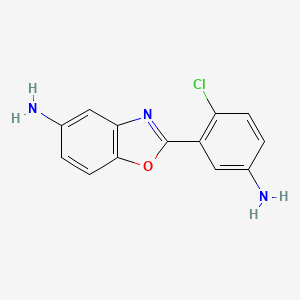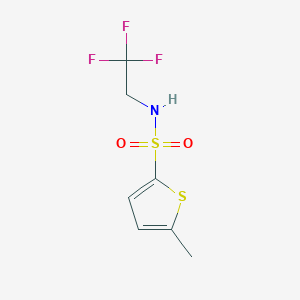
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide, also known as MTFMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its mechanism of action as a carbonic anhydrase inhibitor. It has been shown to be a potent inhibitor of carbonic anhydrase II, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound binds to the active site of carbonic anhydrase II and inhibits its activity, leading to a decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects on the body. It has been shown to inhibit the activity of carbonic anhydrase II, leading to a decrease in the production of bicarbonate ions. This can have various physiological effects, including a decrease in blood pH and an increase in the concentration of carbon dioxide in the blood. This compound has also been shown to have potential anti-tumor activity, although more research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also readily available and relatively inexpensive. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has limited stability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several potential future directions for research. It has been studied for its potential use as a carbonic anhydrase inhibitor in the treatment of various diseases, including glaucoma and epilepsy. This compound has also been studied for its potential use as an anti-tumor agent, although more research is needed to fully understand its mechanism of action. Additionally, this compound has potential applications in the synthesis of various organic compounds and as a ligand in coordination chemistry. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can be synthesized using different methods, including the reaction of 5-methylthiophene-2-sulfonyl chloride with 2,2,2-trifluoroethylamine. Another method involves the reaction of 2-amino-2,2,2-trifluoroethanol with 5-methylthiophene-2-sulfonyl chloride. This compound can also be synthesized through a one-pot reaction of 5-methylthiophene-2-sulfonyl chloride with 2,2,2-trifluoroethylamine and sodium hydride.
Applications De Recherche Scientifique
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and in the synthesis of metal complexes. This compound has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, this compound has been used as a reagent in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
5-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2S2/c1-5-2-3-6(14-5)15(12,13)11-4-7(8,9)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYOSCYQWDVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
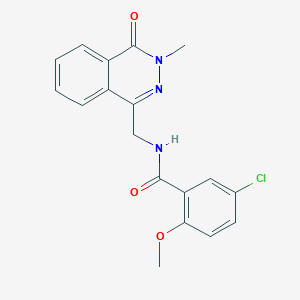
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2916594.png)
![3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2916595.png)
![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)
